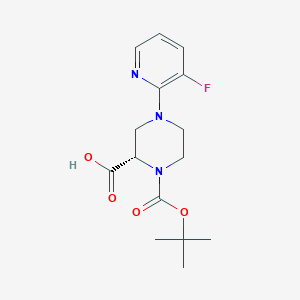
(S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry for their potential therapeutic properties. The presence of the fluoropyridinyl group and the tert-butoxycarbonyl protecting group suggests that this compound could be used as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluoropyridinyl Group: This step might involve a nucleophilic substitution reaction where a fluoropyridine derivative is introduced to the piperazine ring.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could be used to modify the fluoropyridinyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a ligand in receptor studies.
Medicine: Possible precursor for pharmaceutical compounds with therapeutic effects.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropyridinyl group could enhance binding affinity or selectivity, while the piperazine ring might provide structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the fluoropyridinyl group.
4-(3-Fluoropyridin-2-yl)piperazine: Lacks the tert-butoxycarbonyl group.
1-(tert-Butoxycarbonyl)-4-phenylpiperazine-2-carboxylic acid: Contains a phenyl group instead of a fluoropyridinyl group.
Uniqueness
The combination of the tert-butoxycarbonyl protecting group and the fluoropyridinyl group makes (S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid unique. This structure could provide specific properties such as enhanced stability, selectivity, or reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H20FN3O4 |
|---|---|
Molekulargewicht |
325.34 g/mol |
IUPAC-Name |
(2S)-4-(3-fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-8-7-18(9-11(19)13(20)21)12-10(16)5-4-6-17-12/h4-6,11H,7-9H2,1-3H3,(H,20,21)/t11-/m0/s1 |
InChI-Schlüssel |
GUHPSXHBCXYDSE-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=N2)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




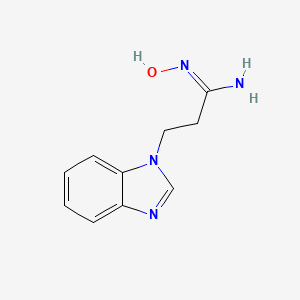

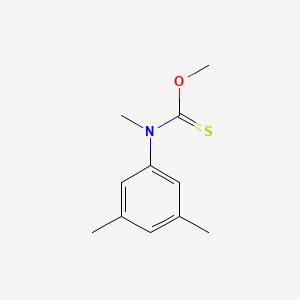
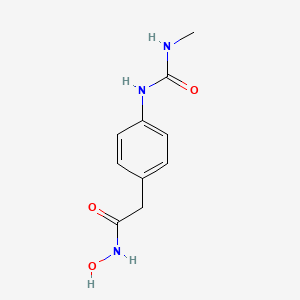
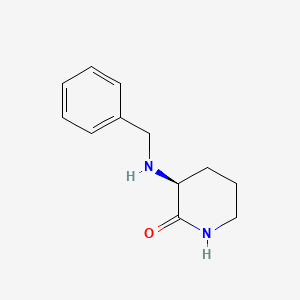
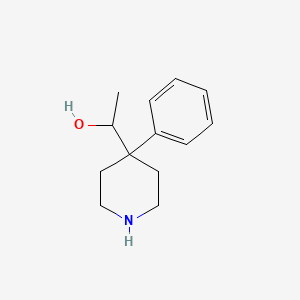
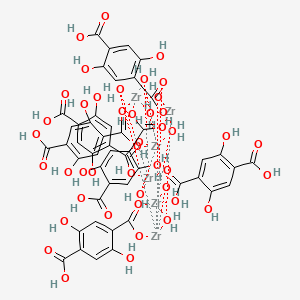

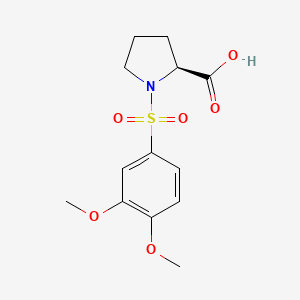
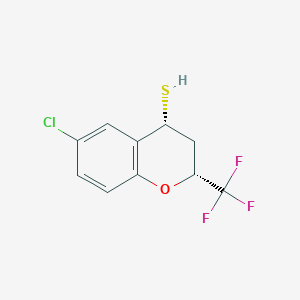
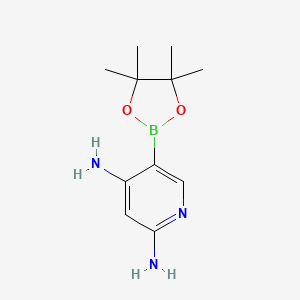
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
